

1H NMR and 13C NMR spectra of 5-Bromo-4-chloropicolinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-4-chloropicolinic acid

Cat. No.: B1528384

[Get Quote](#)

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **5-Bromo-4-chloropicolinic acid**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of **5-Bromo-4-chloropicolinic acid**, a polysubstituted heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of spectral features, outlines a robust experimental protocol for data acquisition, and provides a detailed interpretation of the resulting spectra. By integrating fundamental NMR principles with advanced 2D correlation techniques, this guide serves as an authoritative resource for the structural elucidation of this and similar complex molecules.

Introduction: The Molecule and the Method

5-Bromo-4-chloropicolinic acid (CAS: 1060802-25-6; Molecular Formula: C₆H₃BrCINO₂) is a halogenated derivative of picolinic acid, a pyridine-based carboxylic acid.^{[1][2][3]} Its multifaceted substitution pattern presents a valuable case study for structural analysis. The precise arrangement of chloro, bromo, and carboxylic acid substituents on the pyridine ring creates a unique electronic environment, which is reflected in its NMR spectra.

NMR spectroscopy exploits the magnetic properties of atomic nuclei to reveal information about the chemical environment of atoms within a molecule. For a molecule like **5-Bromo-4-chloropicolinic acid**, with its distinct proton and carbon atoms, ¹H and ¹³C NMR are the primary tools for confirming its identity and structure. This guide will systematically deconstruct its spectral features, demonstrating how chemical shifts, spin-spin coupling, and through-bond correlations converge to provide an unambiguous structural assignment.

Structural Framework and Predicted NMR Signatures

The key to interpreting NMR spectra is to first understand the molecule's structure and symmetry. **5-Bromo-4-chloropicolinic acid** is an asymmetric molecule, meaning every carbon and hydrogen atom on the pyridine ring is chemically unique and should, in principle, produce a distinct signal in the NMR spectrum.

Figure 1: Structure of **5-Bromo-4-chloropicolinic acid** with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two from the protons on the pyridine ring and one from the carboxylic acid proton.

- Aromatic Protons (H-3 and H-6): Protons on a pyridine ring are deshielded and typically resonate between 7.0 and 9.0 ppm.[4][5]
 - H-6: This proton is in the alpha position relative to the electron-withdrawing ring nitrogen and is adjacent to the carboxylic acid group. This combined deshielding effect is expected to shift its signal significantly downfield, likely above 8.5 ppm.[6][7]
 - H-3: This proton is further from the nitrogen but is influenced by the adjacent chloro and carboxylic acid groups. Its signal will also be in the aromatic region but upfield relative to H-6.
- Multiplicity: H-3 and H-6 are separated by four bonds (meta relationship). The coupling constant (⁴J) for such an interaction is typically very small (0-3 Hz) and often not resolved, leading to the appearance of two sharp singlets.

- Carboxylic Acid Proton (-COOH): The chemical shift of this acidic proton is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet in a very downfield region, often between 10-13 ppm.[8]

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum should display seven unique signals corresponding to the six carbons of the pyridine ring and the one carboxylic carbon.

- Carboxylic Carbon (C-7): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield, typically in the 160-185 ppm range.[9]
- Pyridine Ring Carbons (C-2 to C-6): These carbons generally resonate between 120-150 ppm.[7]
 - C-2 and C-6: Carbons adjacent to the electronegative nitrogen are deshielded and appear at the downfield end of the aromatic region (approx. 150 ppm).[7]
 - C-4 and C-5: These are quaternary carbons directly bonded to halogens. The electronegativity of chlorine will deshield C-4. The effect of bromine on C-5 is more complex due to the "heavy atom effect," which can sometimes induce an upfield shift, but its position will be distinct.
 - C-3: This protonated carbon will appear in the aromatic region, with its chemical shift influenced by the surrounding substituents.
 - Signal Intensity: The signals for the quaternary (non-protonated) carbons (C-2, C-4, C-5) are expected to be of lower intensity than those for the protonated carbons (C-3, C-6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, interpretable NMR spectra requires meticulous sample preparation and correctly configured acquisition parameters. The following protocol provides a reliable, self-validating workflow.

Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds like carboxylic acids and its residual proton signal ($\delta \approx 2.50$ ppm) does not typically interfere with aromatic signals.[10] It also facilitates the observation of the exchangeable -COOH proton.
- Concentration: Accurately weigh 10-15 mg of **5-Bromo-4-chloropicolinic acid** and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm) for both ¹H and ¹³C spectra.[9]
- Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

Experiment	Parameter	Recommended Value	Rationale
¹ H NMR	Pulse Program	Standard single pulse (zg30)	Standard acquisition for quantitative analysis.
Spectral Width	0 - 16 ppm	To encompass all expected signals from TMS to the acidic proton.	
Acquisition Time	~2-3 seconds	Ensures good digital resolution.	
Relaxation Delay	2-5 seconds	Allows for full relaxation of protons, ensuring accurate integration.	
Number of Scans	8-16	To achieve an adequate signal-to-noise ratio.	
¹³ C NMR	Pulse Program	Standard proton-decoupled (zgpg30)	Simplifies the spectrum to singlets and provides NOE enhancement.
Spectral Width	0 - 200 ppm	To cover the full range of expected carbon chemical shifts.	
Relaxation Delay	2 seconds	Standard delay for most carbon experiments.	
Number of Scans	1024 or more	Required due to the low natural abundance and	

		sensitivity of the ^{13}C nucleus.	
2D NMR	HSQC	Standard (hsqcedetgpsisp2.3)	To identify direct one-bond C-H correlations.
HMBC	Standard (hmbcgp1pndqf)	To identify long-range (2-3 bond) C-H correlations, crucial for assigning quaternary carbons.	

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

Spectral Interpretation and Structural Assignment

Based on the principles outlined above, we can now assign the predicted spectral data.

Predicted Data Summary

Table 1: Predicted ^1H NMR Spectral Data

Assignment	Predicted δ (ppm)	Multiplicity	Rationale
H-6	8.6 - 8.8	s	α -proton to ring nitrogen, adjacent to -COOH; strongly deshielded.
H-3	8.1 - 8.3	s	Influenced by adjacent Cl and meta to Br; less deshielded than H-6.

| -COOH | 10.0 - 13.0 | br s | Exchangeable acidic proton; chemical shift is solvent-dependent. |

Table 2: Predicted ^{13}C NMR Spectral Data

Assignment	Predicted δ (ppm)	Rationale
C-7 (-COOH)	164 - 168	Carbonyl carbon of a carboxylic acid.
C-2	151 - 154	Quaternary carbon adjacent to N and bearing the -COOH group.
C-6	149 - 152	Protonated carbon adjacent to N.
C-4	140 - 145	Quaternary carbon attached to electronegative Cl.
C-3	128 - 132	Protonated carbon adjacent to C-4(Cl).

| C-5 | 120 - 125 | Quaternary carbon attached to Br. |

Confirmation with 2D NMR

While 1D spectra provide the primary data, 2D correlation experiments are essential for building a self-validating and trustworthy assignment, especially for the quaternary carbons.[\[4\]](#)

- **HSQC (Heteronuclear Single Quantum Coherence):** This experiment would definitively link the proton signals to the carbons they are directly attached to. We would expect to see:
 - A cross-peak connecting the ^1H signal at ~ 8.7 ppm to the ^{13}C signal at ~ 150 ppm, confirming the H-6/C-6 assignment.
 - A cross-peak connecting the ^1H signal at ~ 8.2 ppm to the ^{13}C signal at ~ 130 ppm, confirming the H-3/C-3 assignment.
- **HMBC (Heteronuclear Multiple Bond Correlation):** This is the most powerful experiment for piecing together the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons.

- Correlations from H-3: The proton at H-3 should show correlations to C-2, C-4, C-5, and potentially C-7. This is critical for assigning the three adjacent quaternary carbons.
- Correlations from H-6: The proton at H-6 should show correlations to C-2, C-4, C-5, and C-7. The correlation to C-2 and C-7 helps anchor the position of the carboxylic acid group.

Figure 3: Expected key long-range (HMBC) correlations for unambiguous assignment.

Conclusion

The comprehensive analysis of ^1H and ^{13}C NMR spectra, augmented by 2D correlation techniques, provides a definitive method for the structural elucidation of **5-Bromo-4-chloropicolinic acid**. The predicted spectrum reveals two distinct singlets in the aromatic region of the ^1H spectrum and seven unique signals in the ^{13}C spectrum, consistent with the molecule's asymmetric structure. The strategic application of HSQC and HMBC experiments serves as a self-validating system, allowing for the confident assignment of all proton and carbon signals, including the challenging quaternary carbons. This guide demonstrates a robust and logical framework that combines theoretical prediction with practical experimental design, providing researchers with the necessary tools to confidently characterize complex substituted heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. 1060802-25-6|5-Bromo-4-chloropicolinic acid|BLD Pharm [bldpharm.com]
- 3. 5-broMo-4-chloropyridine-2-carboxylic acid CAS#: 1060802-25-6 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. testbook.com [testbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemrevise.org [chemrevise.org]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectra of 5-Bromo-4-chloropicolinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1528384#1h-nmr-and-13c-nmr-spectra-of-5-bromo-4-chloropicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com